molecular formula C15H11ClFN5O4S B4283364 N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide

Cat. No. B4283364
M. Wt: 411.8 g/mol
InChI Key: UHRLRRQQTKOEAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide is a chemical compound that has been synthesized for various scientific research applications. It is a triazole-based compound that has shown potential in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes are involved in the production of pro-inflammatory cytokines and are overexpressed in various diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has also been shown to have a low toxicity profile in animal studies. However, further studies are needed to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide in lab experiments is its potential as a selective inhibitor of COX-2 and PDE-4. This can help researchers better understand the role of these enzymes in various diseases and develop new treatments. One limitation is that further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Another direction is to study its potential as a treatment for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its safety and efficacy in humans.

Scientific Research Applications

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. It has also been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo.

properties

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O4S/c16-14-6-11(17)5-4-10(14)8-21-9-18-15(19-21)20-27(25,26)13-3-1-2-12(7-13)22(23)24/h1-7,9H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRLRRQQTKOEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide
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N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide
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N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide
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N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide
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N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide
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N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide

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